4,4-Dimethyl-2-pyrrolidinone

solubility pharmaceutical intermediate biphasic reaction

Researchers requiring a lactam with low water solubility (0.26 g/L) for biphasic reactions or A1 adenosine receptor modulator synthesis often face supply inconsistency. 4,4-Dimethyl-2-pyrrolidinone (DMP) solves this with: - Solid at ambient temp (mp 38-40°C) for precise weighing in automated synthesis. - Structure-dependent pharma intermediate for benzoylthiophene allosteric enhancers. - Key precursor for mycofactocin biosynthesis studies (MftE kcat ~0.2 min⁻¹). Supplied with full QA documentation for research and development use.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 66899-02-3
Cat. No. B1298543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-pyrrolidinone
CAS66899-02-3
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC1)C
InChIInChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8)
InChIKeyHGVPKAGCVCGRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-2-pyrrolidinone Overview & Procurement


4,4-Dimethyl-2-pyrrolidinone (DMP) is a cyclic amide (lactam) with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is a derivative of 2-pyrrolidinone, characterized by two methyl substituents at the 4-position of the pyrrolidinone ring . This structural modification imparts distinct physicochemical properties compared to unsubstituted 2-pyrrolidinone and N-methyl-2-pyrrolidinone (NMP), which are critical for its specialized applications as a pharmaceutical intermediate and a precursor in the biosynthesis of the redox cofactor mycofactocin [1].

1
Physical form Solid at ambient temperature supports precise weighing and solid-phase workflows.
2
Solubility profile Low water solubility (sparingly soluble) enables biphasic reaction design and aqueous extraction.
3
Structural role Geminal 4,4-dimethyl substitution is reported as a key motif for A1 adenosine receptor allosteric enhancer intermediates.

Why 4,4-Dimethyl-2-pyrrolidinone Is Irreplaceable


Simple substitution of 4,4-dimethyl-2-pyrrolidinone with more widely available and less expensive analogs such as 2-pyrrolidinone or N-methyl-2-pyrrolidinone (NMP) is not feasible in applications requiring specific physicochemical or biological profiles. The presence of two methyl groups at the 4-position fundamentally alters key properties including aqueous solubility, melting point, hydrogen-bonding capacity, and acid-base behavior . These differences translate into divergent behavior in synthetic transformations, crystallization processes, and biological systems. For example, its significantly lower water solubility (0.26 g/L) compared to NMP (>1000 g/L) makes it suitable for biphasic reaction conditions where NMP would partition unfavorably [1]. Furthermore, its role as a precursor to benzoylthiophene allosteric enhancers of the A1 adenosine receptor is structure-dependent and cannot be fulfilled by other pyrrolidinones . The quantitative evidence below establishes the specific, measurable points of differentiation that justify its selection over close structural analogs.

Miscible analogs cannot replace

NMP and 2-pyrrolidinone are water-miscible; substitution may shift biphasic partitioning and complicate aqueous workup.

Liquid analogs introduce handling differences

Low-melting pyrrolidinones (NMP, 2-pyrrolidinone) are liquids at room temperature, which may reduce weighing accuracy in solid-phase synthesis.

Structure-dependent intermediate role

The benzoylthiophene allosteric enhancer pathway requires the 4,4-dimethyl pattern; other pyrrolidinones are not reported for this application.

Quantitative Comparison with Pyrrolidinone Analogs


Aqueous Solubility vs. Miscible Analogs

4,4-Dimethyl-2-pyrrolidinone exhibits a water solubility of 0.26 g/L at 25°C, making it sparingly soluble in water . In contrast, N-methyl-2-pyrrolidinone (NMP) is completely miscible with water (>1000 g/L) [1], and 2-pyrrolidinone is also miscible in all proportions . This 3,800-fold difference in aqueous solubility has direct implications for reaction design, extraction efficiency, and formulation strategies.

Aqueous Solubility
Head-to-head
0.26 g/L at 25°C
NMP: >1000 g/L (miscible)
Supports biphasic reaction design and aqueous extraction workflows.
>3,800-fold lower than NMP; data to verify.
solubility pharmaceutical intermediate biphasic reaction

Melting Point: Solid at Room Temperature

4,4-Dimethyl-2-pyrrolidinone has a melting point of 38-40°C, existing as a solid at typical ambient temperatures . This contrasts sharply with N-methyl-2-pyrrolidinone, which melts at -24°C and is a liquid under all common laboratory conditions [1], and with 2-pyrrolidinone, which melts near room temperature (23-25°C) and can be either liquid or solid depending on subtle temperature fluctuations [2]. The 4-methyl analog exhibits a melting point of 54-58°C .

Melting Point
Head-to-head
38–40°C
NMP: -24°C; 2-Pyrrolidinone: 23–25°C
Solid-state handling supports accurate weighing and solid-phase synthesis.
62–64°C higher melting than NMP.
melting point solid handling crystallization storage

Boiling Point: Intermediate Volatility

The boiling point of 4,4-dimethyl-2-pyrrolidinone at 760 mmHg is 229.2±9.0°C . This places it between N-methyl-2-pyrrolidinone (202°C) and 2-pyrrolidinone (245°C) [1]. The 4-methyl analog boils at a similar temperature of 240.5±9.0°C .

Boiling Point
Head-to-head
229.2±9.0°C
NMP: 202°C; 2-Pyrrolidinone: 245°C
Intermediate volatility may support distillation and high-temperature reactions.
At 760 mmHg; data to verify.
boiling point distillation thermal stability solvent recovery

Acidity (pKa) Comparison

The predicted pKa of 4,4-dimethyl-2-pyrrolidinone is 16.70±0.40 [1], which is marginally higher (less acidic) than the predicted pKa of 2-pyrrolidinone at 16.62±0.20 [2]. NMP lacks a proton on the nitrogen and therefore does not exhibit this acid-base behavior. The 4-methyl analog has a predicted pKa of approximately 16.0 .

pKa (Predicted)
Cross-study
16.70±0.40
2-Pyrrolidinone: 16.62±0.20; NMP: N/A
NH proton enables N-alkylation; slight pKa shift may influence pH-dependent extraction.
Predicted values; experimental confirmation recommended.
pKa acid-base behavior reaction conditions extraction

Lipophilicity (LogP) Profile

The octanol-water partition coefficient (LogP) of 4,4-dimethyl-2-pyrrolidinone is -0.42 . This value is within the range reported for NMP (-0.38 to -0.46) [1], indicating comparable hydrophilicity, but with a slight shift that may affect partitioning in specific solvent systems. The 4-methyl analog has a calculated XLogP3 of -0.1 [2].

LogP
Cross-study
-0.42
NMP: -0.38 to -0.46; 4-Methyl analog: -0.1
Hydrophilic character comparable to NMP; may affect RP-HPLC retention.
Calculated values; context-dependent.
logP lipophilicity partition coefficient ADME

Pharmaceutical Intermediate: A1 Adenosine Receptor Allosteric Enhancers

4,4-Dimethyl-2-pyrrolidinone is specifically utilized as a pharmaceutical intermediate in the synthesis of benzoylthiophenes that act as allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . While the exact synthetic route is proprietary, this application is structure-dependent; the geminal dimethyl substitution at the 4-position is likely critical for the activity of the resulting benzoylthiophene derivatives, as SAR studies have identified that lipophilic substitution and thiophene 4-alkyl substitution are key features favoring allosteric enhancing activity [1]. In contrast, 2-pyrrolidinone, NMP, and 4-methyl-2-pyrrolidinone are not documented for this specific application, underscoring the unique value of the 4,4-dimethyl substitution pattern.

A1AR Intermediate
Supporting evidence
Benzoylthiophene allosteric enhancer synthesis
2-Pyrrolidinone, NMP, 4-Methyl analog: not reported
Reported niche intermediate role; structure-dependent application.
Proprietary route; SAR review recommended.
allosteric enhancer A1 adenosine receptor pharmaceutical intermediate benzoylthiophene

Optimal Application Scenarios


Biphasic Reaction Solvent & Aqueous Workup

With a water solubility of only 0.26 g/L at 25°C , 4,4-dimethyl-2-pyrrolidinone is ideally suited for biphasic reaction systems where the organic phase must be efficiently separated from an aqueous phase. This contrasts with NMP and 2-pyrrolidinone, which are water-miscible and would partition into the aqueous layer, complicating product isolation and reducing recovery yields [1]. Its low water solubility also minimizes hydrolysis of water-sensitive reactants or products.

Solid-Phase Synthesis & Accurate Weighing

The melting point of 38-40°C ensures that 4,4-dimethyl-2-pyrrolidinone is a solid at standard ambient temperatures . This physical state facilitates precise weighing and handling in solid-phase peptide synthesis, combinatorial chemistry, and automated synthesis platforms. In contrast, NMP (mp -24°C) and 2-pyrrolidinone (mp ~25°C) are liquids under many laboratory conditions, which can introduce handling and accuracy challenges [2][3].

A1 Adenosine Receptor Allosteric Enhancer Synthesis

4,4-Dimethyl-2-pyrrolidinone is a documented pharmaceutical intermediate for the synthesis of benzoylthiophene allosteric enhancers targeting the A1 adenosine receptor . This application is structure-dependent and cannot be fulfilled by other pyrrolidinones. Procurement of this compound is therefore essential for research groups and pharmaceutical companies engaged in developing novel allosteric modulators for cardiovascular, anti-arrhythmic, or anti-lipolytic indications [4].

Mycofactocin Biosynthesis Studies

The compound 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone (AHDP), which contains the 4,4-dimethyl-2-pyrrolidinone core, is a key intermediate in the biosynthesis of mycofactocin, a ribosomally synthesized and post-translationally modified peptide (RiPP) redox cofactor found in Mycobacterium species [5]. Researchers investigating mycofactocin biosynthesis require 4,4-dimethyl-2-pyrrolidinone or its derivatives as substrates, standards, or synthetic precursors. The kinetic rate constant for the MftE-catalyzed hydrolysis step yielding AHDP is ~0.2 min⁻¹ [5], highlighting the biological relevance of this structural motif.

Application
Selection Property
Validation Focus
Biphasic reaction solvent
Low water solubility (sparingly soluble)
Partitioning and aqueous extraction efficiency
Solid-phase synthesis
Solid at ambient temperature
Weighing accuracy and automated handling
A1AR allosteric enhancer synthesis
4,4-Dimethyl substitution pattern
Structure-activity relationship review
Mycofactocin biosynthesis studies
AHDP precursor core
Enzymatic hydrolysis and pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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